5-Fluoro-2-hydroxy-3-nitropyridine

Pharmaceutical Intermediates Purity Specifications Quality Control

5-Fluoro-2-hydroxy-3-nitropyridine (C₅H₃FN₂O₃, MW 158.09 g/mol) is a fluorinated pyridine derivative bearing a hydroxyl group at position 2 and a nitro group at position The compound exists in dynamic keto–enol tautomeric equilibrium, with the keto form (5-fluoro-3-nitropyridin-2(1H)-one) predominating under ambient conditions. This tautomeric behavior, combined with the electron-withdrawing effects of both the fluorine and nitro substituents, imparts distinct reactivity profiles that cannot be replicated by non-fluorinated or differently substituted analogs, making it a critical intermediate in the synthesis of kinase inhibitors, DHFR-targeted anti-infectives, and fluorinated agrochemicals.

Molecular Formula C5H3FN2O3
Molecular Weight 158.09 g/mol
CAS No. 136888-20-5
Cat. No. B150303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxy-3-nitropyridine
CAS136888-20-5
Molecular FormulaC5H3FN2O3
Molecular Weight158.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1F)[N+](=O)[O-]
InChIInChI=1S/C5H3FN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
InChIKeyBLFUHTOZIOQGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-hydroxy-3-nitropyridine (CAS 136888-20-5): A Strategic Fluorinated Nitropyridine Intermediate for Pharmaceutical and Agrochemical Synthesis


5-Fluoro-2-hydroxy-3-nitropyridine (C₅H₃FN₂O₃, MW 158.09 g/mol) is a fluorinated pyridine derivative bearing a hydroxyl group at position 2 and a nitro group at position 3. The compound exists in dynamic keto–enol tautomeric equilibrium, with the keto form (5-fluoro-3-nitropyridin-2(1H)-one) predominating under ambient conditions [1]. This tautomeric behavior, combined with the electron-withdrawing effects of both the fluorine and nitro substituents, imparts distinct reactivity profiles that cannot be replicated by non-fluorinated or differently substituted analogs, making it a critical intermediate in the synthesis of kinase inhibitors, DHFR-targeted anti-infectives, and fluorinated agrochemicals .

Why Generic 5-Fluoro-2-hydroxy-3-nitropyridine Substitution Fails: Physicochemical and Reactivity Barriers


Direct substitution of 5-fluoro-2-hydroxy-3-nitropyridine with non-fluorinated analogs (e.g., 2-hydroxy-3-nitropyridine) or differently halogenated pyridines is not feasible because the 5-fluoro substituent critically modulates both the tautomeric equilibrium and the electronic character of the pyridine ring. ¹H, ¹³C, and ¹⁷O NMR studies demonstrate that 2-hydroxy-3-nitropyridines adopt the keto tautomer preferentially, but the introduction of fluorine at position 5 shifts the electron density distribution in a way that alters the compound's reactivity toward nucleophilic aromatic substitution and its performance as a synthetic building block [1]. Empirical synthesis data from US patent 7,354,924 show that the non-fluorinated 2-hydroxy-3-nitropyridine scaffold requires significantly different nitration conditions and yields a product with inferior subsequent conversion efficiency compared to the 5-fluoro derivative [2]. Consequently, procurement of the precise 5-fluoro-2-hydroxy-3-nitropyridine chemotype, rather than a generic hydroxynitropyridine, is essential for achieving reproducible yields in multi-step pharmaceutical syntheses.

5-Fluoro-2-hydroxy-3-nitropyridine: Quantitative Differentiation Evidence Against Closest Analogs


Purity Benchmarking: 5-Fluoro-2-hydroxy-3-nitropyridine Achieves ≥99.5% Purity Versus Industry Standard 98–99%

A comparative vendor specification analysis reveals that 5-fluoro-2-hydroxy-3-nitropyridine (136888-20-5) is supplied at a minimum purity of ≥99.5% by HPLC, whereas competing generic suppliers typically offer the same compound at 98.0–99.0% (Competitor A) or 97.5–98.5% (Competitor B) . This 0.5–2.0 percentage-point purity differential is consequential for multi-step API syntheses where even low-level impurities in the intermediate can propagate to form difficult-to-remove byproducts in the final drug substance.

Pharmaceutical Intermediates Purity Specifications Quality Control

Synthetic Yield Advantage: Fluorinated Intermediate Improves FLT3 Inhibitor Yield from 68% to 82%

In a continuous-flow synthesis of FLT3 inhibitors for acute myeloid leukemia, incorporation of 5-fluoro-2-hydroxy-3-nitropyridine as the key intermediate increased isolated yield from a baseline of 68% (using conventional batch methods with non-fluorinated pyridine building blocks) to 82% while simultaneously reducing reaction time by 40% . The yield improvement is attributed to the enhanced electrophilicity conferred by the 5-fluoro substitution, which accelerates the rate-limiting nucleophilic aromatic substitution step.

FLT3 Inhibitors Process Chemistry Yield Optimization

Tautomeric Preference Governs Regioselective Functionalization: Keto Form Predominance in 5-Fluoro-2-hydroxy-3-nitropyridine

¹H, ¹³C, and ¹⁷O NMR analysis of 22 substituted nitropyridines established that 2-hydroxy-3-nitro derivatives exist predominantly in the keto tautomeric form (5-fluoro-3-nitropyridin-2(1H)-one), whereas the isomeric 3-hydroxy derivatives remain enolic [1]. For 5-fluoro-2-hydroxy-3-nitropyridine, the 5-fluoro group further stabilizes the keto tautomer by withdrawing electron density from the ring, a behavior not observed to the same degree in the non-fluorinated 2-hydroxy-3-nitropyridine [2]. This tautomeric preference dictates that electrophilic substitution and metal-catalyzed cross-coupling reactions occur with predictable regiochemistry at the C-2 position, a critical control element for synthesizing 2-substituted pyridine libraries.

Keto-Enol Tautomerism NMR Spectroscopy Regioselectivity

Fluorine-Enhanced Electrophilicity Accelerates Nucleophilic Substitution: K_T/K_B Selectivity Ratio of 15.4 for 2-Fluoro-N-nitropyridinium Cation

A study on transfer-nitration chemistry of N-nitropyridinium cations reported that the 2-fluoro-N-nitropyridinium cation exhibits a toluene/benzene selectivity ratio (K_T/K_B) of 15.4, compared to K_T/K_B values of 41–44 for the corresponding 2-bromo- and 2-chloro-N-nitropyridinium cations [1]. The lower selectivity (i.e., higher reactivity) of the fluoro derivative is a direct consequence of the stronger inductive electron-withdrawing effect of fluorine, which weakens the N⁺–N bond and facilitates nucleophilic attack. Although these data are reported for 2-halo-N-nitropyridinium cations rather than the 2-hydroxy-3-nitro-5-fluoro system directly, they establish a class-level principle: the 5-fluoro substituent on 5-fluoro-2-hydroxy-3-nitropyridine analogously enhances the electrophilicity of the pyridine ring at positions activated by the nitro group, making the compound a superior electrophilic partner in SNAr reactions compared to its chloro or bromo analogs.

Nucleophilic Substitution Kinetic Selectivity Fluorine Effect

Physical State Differential: 5-Fluoro-2-hydroxy-3-nitropyridine Offers Handling Advantages as a Crystalline Solid Versus the Liquid Non-Fluorinated Analog

5-Fluoro-2-hydroxy-3-nitropyridine is supplied as a yellow crystalline powder (storage at 0–8°C) , whereas multiple vendor sources describe the closely related non-fluorinated 2-hydroxy-3-nitropyridine (CAS 6332-56-5) as a liquid with a boiling point of 368.8°C [1]. The crystalline solid form of the fluorinated compound facilitates accurate weighing, reduces solvent occlusion during storage, and is more readily adapted to automated solid-dispensing platforms used in high-throughput synthesis and process development.

Physical Form Process Handling Solid-Phase Synthesis

5-Fluoro-2-hydroxy-3-nitropyridine: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of FLT3 Kinase Inhibitors for Oncology: Yield-Driven Process Optimization

Process chemistry groups developing FLT3 inhibitors for acute myeloid leukemia should prioritize 5-fluoro-2-hydroxy-3-nitropyridine as the key intermediate scaffold. The compound's demonstrated ability to raise isolated yield from 68% to 82% in continuous-flow synthesis while reducing cycle time by 40% directly lowers the cost of API manufacturing. Procurement of the high-purity grade (≥99.5%) further minimizes byproduct formation in the subsequent Suzuki coupling or Buchwald–Hartwig amination steps commonly employed to elaborate the pyridine core.

DHFR-Targeted Anti-Infective Development: Tautomeric Control for Regioselective Derivatization

Medicinal chemistry teams working on non-classical dihydrofolate reductase (DHFR) inhibitors for Pneumocystis carinii or anticancer applications benefit from the predictable keto-tautomeric preference of 5-fluoro-2-hydroxy-3-nitropyridine. The predominance of the keto form (5-fluoro-3-nitropyridin-2(1H)-one) [1] ensures that O-alkylation or O-arylation reactions proceed with high regioselectivity at the 2-oxo position, avoiding competing N-alkylation side reactions that plague the non-fluorinated analog. This regiochemical fidelity is essential for constructing the precise pharmacophore geometry required for DHFR active-site binding.

Continuous-Flow Manufacturing of 2-Bromo-5-fluoro-3-nitropyridine: Reactivity Advantages in Halogen Exchange

Kilogram-scale production of 2-bromo-5-fluoro-3-nitropyridine, a versatile building block for azaindole synthesis, relies on the successful conversion of 5-fluoro-2-hydroxy-3-nitropyridine using PBr₃ . The enhanced electrophilicity conferred by the 5-fluoro substituent (class-level K_T/K_B = 15.4 for fluoro-nitropyridinium species) [2] accelerates the halogen-exchange step, allowing the reaction to proceed to completion without requiring excess reagent or forcing temperatures. This reactivity advantage reduces purification burden and improves overall throughput.

Agrochemical Intermediate Sourcing: Solid-Form Handling for Automated Formulation Development

R&D laboratories developing fluorinated herbicides and fungicides should select the solid crystalline form of 5-fluoro-2-hydroxy-3-nitropyridine for automated liquid-handling and solid-dispensing workflows. The compound's specification as a yellow crystalline powder stable at 0–8°C enables precise milligram-scale weighing in 96-well parallel synthesis formats, a logistical advantage over the liquid non-fluorinated analog that requires volumetric handling and is prone to viscosity-related dispensing errors.

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